tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
CAS No.: 1310383-54-0
Cat. No.: VC0172034
Molecular Formula: C16H24BN3O6
Molecular Weight: 365.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310383-54-0 |
|---|---|
| Molecular Formula | C16H24BN3O6 |
| Molecular Weight | 365.193 |
| IUPAC Name | tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(20(22)23)8-10(9-18-12)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21) |
| Standard InChI Key | GQPDGGUXIJOLNX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Introduction
tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a boronic ester derivative widely used in organic synthesis and medicinal chemistry. It is a functionalized pyridine compound with applications in Suzuki-Miyaura cross-coupling reactions and other transformations. This compound's structural features make it valuable for synthesizing complex molecules in drug discovery and materials science.
Synthetic Chemistry
This compound is primarily used as a boronic acid equivalent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The boronic ester group provides stability and reactivity under mild conditions.
Medicinal Chemistry
The functionalized pyridine core is a common scaffold in pharmaceuticals. The nitro group can be reduced to an amine or modified further to introduce various functionalities.
Material Science
The boronic ester group allows for applications in polymer chemistry and supramolecular assemblies due to its ability to form reversible covalent bonds.
Synthesis
The synthesis of tert-butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves multi-step protocols:
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Formation of the Pyridine Core:
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The pyridine ring is functionalized with a nitro group at position 3.
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Introduction of the Boronic Ester:
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A borylation reaction using pinacolborane introduces the dioxaborolane group at position 5 of the pyridine ring.
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Protection of the Amine Group:
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The amine functionality is protected as a tert-butoxycarbonyl (Boc) carbamate to prevent side reactions during subsequent steps.
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Spectroscopic Characterization
The compound's structure is confirmed using various analytical techniques:
| Technique | Key Features Observed |
|---|---|
| NMR Spectroscopy | Proton () and carbon () NMR spectra show signals corresponding to the tert-butyl group and aromatic protons. |
| Mass Spectrometry | Molecular ion peak at , consistent with the molecular weight of the compound. |
| Infrared (IR) | Characteristic peaks for nitro (), carbamate (), and boronic ester groups (). |
Safety and Handling
This compound should be handled with care due to the presence of reactive functional groups:
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Toxicity: The nitro group may pose risks if inhaled or ingested.
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Storage: Store in a cool, dry place away from moisture and light.
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Personal Protective Equipment (PPE): Use gloves and safety goggles when handling.
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